Cas no 2228083-04-1 (3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid)

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid
- 2228083-04-1
- 3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid
- EN300-1888600
-
- Inchi: 1S/C14H25NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)9-11(19-4)12(16)17/h10-11H,5-9H2,1-4H3,(H,16,17)
- InChI Key: CBOIYKLOFNUGLG-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCCC1CC(C(=O)O)OC)=O
Computed Properties
- Exact Mass: 287.17327290g/mol
- Monoisotopic Mass: 287.17327290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 76.1Ų
3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888600-2.5g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid |
2228083-04-1 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1888600-10.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid |
2228083-04-1 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1888600-1.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid |
2228083-04-1 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1888600-5g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid |
2228083-04-1 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1888600-0.5g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid |
2228083-04-1 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1888600-0.05g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid |
2228083-04-1 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1888600-0.25g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid |
2228083-04-1 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1888600-0.1g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid |
2228083-04-1 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1888600-5.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid |
2228083-04-1 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1888600-1g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-methoxypropanoic acid |
2228083-04-1 | 1g |
$1129.0 | 2023-09-18 |
3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid Related Literature
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid
Introduction to 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid (CAS No. 2228083-04-1)
3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2228083-04-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its structural complexity and functional versatility, making it a valuable intermediate in the synthesis of bioactive molecules. The presence of both a tert-butoxy carbonyl (Boc) protecting group and a piperidine ring in its molecular framework imparts unique reactivity and stability, which are critical for its applications in medicinal chemistry.
The Boc group is a widely used protecting group in peptide synthesis and drug development, providing stability under basic conditions while allowing selective deprotection under acidic conditions. This feature makes 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid an ideal candidate for constructing peptide mimetics and peptidomimetics, which are increasingly recognized for their therapeutic potential. The piperidine moiety, on the other hand, is a common pharmacophore in many drugs due to its ability to enhance solubility, metabolic stability, and binding affinity to biological targets. Together, these structural elements contribute to the compound's utility in designing novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of bioconjugation strategies, where small molecules are linked to larger biomolecules to enhance their pharmacological properties. The Boc-piperidine derivative described here serves as a versatile building block for such conjugates, enabling the creation of targeted therapies with improved pharmacokinetic profiles. For instance, researchers have utilized similar scaffolds to develop inhibitors of proteases involved in inflammatory diseases, showcasing the compound's potential in modulating disease pathways.
Moreover, the methoxypropanoic acid component of the molecule introduces a hydrophilic side chain that can be further functionalized to improve solubility or target specific biological processes. This flexibility has been exploited in the design of prodrugs and drug delivery systems, where hydrophilic modifications enhance cellular uptake and tissue distribution. The compound's ability to undergo selective modifications while maintaining structural integrity makes it a valuable asset in synthetic chemistry.
In the context of modern medicinal chemistry, the development of structure-based drug design (SBDD) relies heavily on high-quality intermediates like 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid. By leveraging computational methods and experimental data, researchers can optimize the compound's properties to achieve desired pharmacological outcomes. For example, studies have demonstrated that modifications around the piperidine ring can fine-tune binding interactions with enzymes and receptors, leading to enhanced efficacy and reduced side effects.
The compound's relevance extends beyond academic research; it has been explored in industrial settings for its potential applications in drug development pipelines. Companies specializing in custom synthesis have reported successful incorporation of this intermediate into complex molecular architectures, underscoring its practical utility. As pharmaceutical innovation continues to evolve, compounds like 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid will remain indispensable tools for chemists and biologists seeking to push the boundaries of therapeutic intervention.
Looking ahead, emerging trends such as AI-assisted molecular design and high-throughput screening are expected to further enhance the use of such intermediates in drug discovery. The ability to rapidly screen large libraries of modified derivatives will accelerate the identification of lead compounds for clinical development. In this regard, CAS No. 2228083-04-1 stands as a testament to the ongoing progress in synthetic organic chemistry and its impact on human health.
In summary, 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-methoxypropanoic acid represents a significant advancement in pharmaceutical chemistry, offering a robust platform for developing novel therapeutics. Its unique structural features, combined with its versatility in synthetic applications, position it as a cornerstone molecule in modern drug design. As research continues to uncover new applications for this compound, its importance is sure to grow within both academic and industrial settings.
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